methyl 5-methyl-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-methyl-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and a carboxylate ester group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 5-methyl-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The thiazole ring can also interact with biological molecules, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another indole derivative with potential antiviral activity.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: A compound with similar structural features and biological activities.
Uniqueness
Methyl 5-methyl-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is unique due to its specific combination of an indole moiety and a thiazole ring, which imparts distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
Methyl 5-methyl-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit notable anticancer effects. For instance, derivatives of indole and thiazole have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and metastasis.
Case Study:
A study assessed the impact of thiazole derivatives on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Specifically, compounds targeting the estrogen receptor showed significant inhibition of cell proliferation in breast cancer models .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Thiazole-containing compounds are known for their ability to combat bacterial infections and fungal diseases.
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound Name | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 12.5 | Staphylococcus aureus |
Compound B | 25 | Escherichia coli |
Methyl Compound | 15 | Candida albicans |
This table summarizes findings from various studies indicating that thiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .
Antioxidant Activity
The antioxidant properties of this compound have been investigated using various assays. These studies suggest that the compound can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems.
Research Findings:
In vitro assays demonstrated that this compound exhibited a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to control groups. This suggests a potential role in protecting cells from oxidative damage .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways: It can affect pathways such as MAPK and PI3K/Akt, which are critical for cell growth and apoptosis.
- Antioxidant Defense Mechanisms: By enhancing the expression of antioxidant enzymes, it may confer protective effects against oxidative stress.
Properties
Molecular Formula |
C16H15N3O3S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
methyl 5-methyl-2-[(1-methylindole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H15N3O3S/c1-9-13(15(21)22-3)17-16(23-9)18-14(20)11-4-5-12-10(8-11)6-7-19(12)2/h4-8H,1-3H3,(H,17,18,20) |
InChI Key |
XPPUMYYMIBDOMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)N(C=C3)C)C(=O)OC |
Origin of Product |
United States |
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